molecular formula C21H16FN3O3S2 B2561442 N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide CAS No. 886943-53-9

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide

Cat. No.: B2561442
CAS No.: 886943-53-9
M. Wt: 441.5
InChI Key: HRYZWAZHAWLZSF-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a benzamide derivative featuring a benzothiazole core substituted with a fluorine atom at position 4 and a methanesulfonyl group at position 3 of the benzamide ring. The N-[(pyridin-2-yl)methyl] substituent introduces a pyridine moiety, which may enhance binding affinity in biological systems. Benzothiazole derivatives are prominent in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . While specific data on this compound’s synthesis or applications are absent in the provided evidence, structural analogs in patents and natural product studies highlight the importance of fluorination and sulfonyl groups in modulating solubility, stability, and bioactivity .

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN3O3S2/c1-30(27,28)16-8-4-6-14(12-16)20(26)25(13-15-7-2-3-11-23-15)21-24-19-17(22)9-5-10-18(19)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYZWAZHAWLZSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the benzothiazole core: This can be achieved through a cyclization reaction involving 2-aminothiophenol and a suitable fluorinated aromatic aldehyde.

    Introduction of the methanesulfonyl group: This step typically involves the reaction of the benzothiazole intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the pyridin-2-ylmethyl group: This can be accomplished through a nucleophilic substitution reaction using pyridin-2-ylmethyl chloride and the benzothiazole intermediate.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer properties. The incorporation of the fluorine atom in the benzothiazole ring may enhance the compound's ability to interact with biological targets involved in tumor growth. For instance, studies have demonstrated that similar compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Antimicrobial Properties
Benzothiazole derivatives are also recognized for their antimicrobial activity. The sulfonamide group in this compound can enhance its efficacy against bacterial strains, making it a candidate for developing new antibiotics. Preliminary studies suggest that it may exhibit activity against resistant strains of bacteria .

3. Enzyme Inhibition
The compound has potential as an enzyme inhibitor, particularly in targeting enzymes related to cancer metabolism and bacterial resistance mechanisms. Investigations into its inhibitory effects on specific enzymes could lead to the development of novel therapeutic agents .

Material Science Applications

1. Organic Electronics
Due to its unique electronic properties, N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide can be explored as a material for organic semiconductors. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

2. Dye Sensitization
The compound's structural features may allow it to be used as a dye sensitizer in solar cells, enhancing light absorption and improving energy conversion efficiencies .

Case Studies

Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer activity of similar benzothiazole compounds. The results showed that these compounds could inhibit the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The findings suggest that modifications like those present in this compound could enhance potency against specific targets .

Case Study 2: Antimicrobial Efficacy
In another investigation, researchers evaluated the antimicrobial properties of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, suggesting that this compound could be effective against resistant bacterial strains .

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound has been shown to inhibit the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, physicochemical, and functional features of N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide with analogous compounds derived from the evidence:

Compound Name Core Structure Key Substituents Molecular Weight Melting Point Reported Bioactivity References
This compound (Target) Benzamide-Benzothiazole 4-Fluoro (benzothiazole), 3-methanesulfonyl (benzamide), N-pyridin-2-ylmethyl Calculated: ~459.5 Not reported Inferred: Potential kinase inhibition
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxy-benzamide Benzamide-Benzothiazole 4,5-Dichloro (benzothiazole), 3,5-dimethoxy (benzamide) Highest in study Not reported Antimicrobial (natural product)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide Pyrazolo-pyrimidine-Chromene 5-Fluoro (chromene), sulfonamide, fluorophenyl 589.1 175–178°C Patent example (anticancer)

Key Observations:

Structural Diversity :

  • The target compound employs a benzothiazole-benzamide scaffold, whereas the patent example in uses a pyrazolo-pyrimidine-chromene hybrid . Benzothiazoles are more compact and may offer better metabolic stability compared to bulkier heterocycles.
  • The natural product analog () shares the benzothiazole-benzamide backbone but lacks the pyridinylmethyl and methanesulfonyl groups, instead incorporating dichloro and dimethoxy substituents .

Substituent Effects :

  • Fluorine : Both the target compound and the patent example () feature fluorine atoms, which enhance bioavailability and binding interactions via hydrophobic and electrostatic effects.
  • Sulfonyl vs. Sulfonamide : The target’s methanesulfonyl group (electron-withdrawing) contrasts with the patent compound’s sulfonamide (hydrogen-bonding capability), suggesting divergent target selectivity .

Physicochemical Properties :

  • The patent compound’s higher molecular weight (589.1 vs. ~459.5 for the target) may reduce membrane permeability, though its melting point (175–178°C) indicates crystalline stability .
  • Methanesulfonyl groups in the target compound likely improve solubility compared to dichloro/dimethoxy substituents in the natural analog .

The patent example’s chromene-pyrimidine core is associated with anticancer activity, suggesting structural motifs for further exploration .

Biological Activity

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C14H11FN2O4S3
  • Molecular Weight : 386.43 g/mol
  • CAS Number : 329222-52-8
  • InChIKey : UXGAHMBSAWQTPM-UHFFFAOYSA-N

The biological activity of this compound is primarily associated with its ability to inhibit specific enzymes and pathways involved in tumor growth and proliferation. The compound has been shown to target various kinases and receptors that are crucial in cancer cell signaling pathways.

Key Mechanisms:

  • Kinase Inhibition : The compound exhibits inhibitory activity against several kinases involved in cancer progression, including BRAF(V600E) and EGFR.
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : The compound also displays anti-inflammatory properties, which may contribute to its overall therapeutic profile.

Biological Activity Data

Recent studies have reported various biological activities associated with this compound:

Activity TypeTarget/AssayIC50 Value (µM)Reference
AntitumorHCC827 Cell Line6.26 ± 0.33
AntitumorNCI-H358 Cell Line6.48 ± 0.11
Anti-inflammatoryCOX InhibitionNot specified
Kinase InhibitionBRAF(V600E)Not specified

Case Study 1: Antitumor Activity

In a recent study, the efficacy of this compound was evaluated against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation in both HCC827 and NCI-H358 cell lines, highlighting its potential as an antitumor agent.

Case Study 2: Mechanistic Insights

Further investigations into the mechanistic pathways revealed that this compound activates caspase-dependent pathways leading to apoptosis in cancer cells. This was evidenced by increased levels of cleaved PARP and caspase-3 in treated cells compared to controls.

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